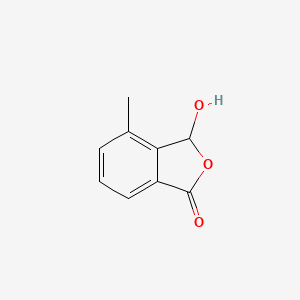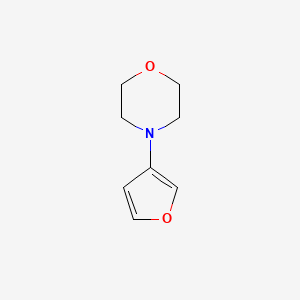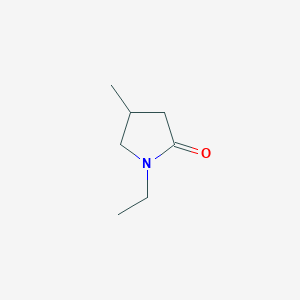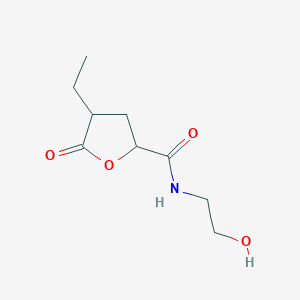![molecular formula C12H12N2O B12872357 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- CAS No. 613686-09-2](/img/structure/B12872357.png)
1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- can be achieved through several methods. One common synthetic route involves the reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one in the presence of a catalyst such as aluminum oxide (Al₂O₃) at room temperature . This method yields the desired product in moderate to good yields. Industrial production methods may involve similar reactions but optimized for larger scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . Additionally, its pyrazole ring structure allows it to interact with biological targets, potentially inhibiting or modulating enzyme activity .
Comparison with Similar Compounds
1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- can be compared with other pyrazole derivatives, such as:
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: This compound has two pyrazole rings and exhibits different reactivity and applications.
2-(1H-pyrazol-1-yl)pyridine: This compound is used in similar catalytic processes but has a different structural arrangement and reactivity.
The uniqueness of 1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]- lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
613686-09-2 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(2-pyrazol-1-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)10-6-3-4-7-11(10)14-9-5-8-13-14/h3-9H,2H2,1H3 |
InChI Key |
GWKJMQIZQXISSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)




![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)




![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)

